Methyl 4-fluoro-2-(fluorosulfonyl)benzoate
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Overview
Description
Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H6F2O4S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and fluorosulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate typically involves the esterification of 4-fluoro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, sulfonyl derivatives, and oxidized compounds .
Scientific Research Applications
Methyl 4-fluoro-2-(fluorosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorine and fluorosulfonyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-(fluorosulfonyl)benzoate
- Methyl 4-fluorobenzoate
- Methyl 2-fluorobenzoate
Uniqueness
Methyl 4-fluoro-2-(fluorosulfonyl)benzoate is unique due to the specific positioning of the fluorine and fluorosulfonyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds .
Biological Activity
Methyl 4-fluoro-2-(fluorosulfonyl)benzoate (C9H8F3O4S) is an organofluorine compound notable for its unique chemical structure, which includes a fluorosulfonyl group and a fluorine atom attached to a benzoate framework. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its biological activity and interaction with enzymatic pathways.
- Molecular Formula : C9H8F3O4S
- Molecular Weight : 270.22 g/mol
- Appearance : White solid
- Melting Point : 84 to 86 °C
The presence of both the methyl ester and the fluorosulfonyl functionalities significantly influences the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Interaction with Enzymes
This compound primarily interacts with various enzymes, particularly glutathione S-transferases (GSTs). These enzymes are crucial for detoxification processes in the liver, suggesting that this compound may serve as a substrate analogue in xenobiotic metabolism studies. The ability to modulate GST activity indicates potential applications in drug metabolism research and enzyme inhibition studies.
Case Studies and Research Findings
-
Detoxification Pathways :
- Research indicates that this compound can influence the activity of GSTs, which are essential for conjugating xenobiotics with glutathione, thus facilitating their excretion from the body. This interaction may enhance our understanding of how certain drugs are metabolized and how they can be optimized for efficacy and safety.
-
Anticancer Potential :
- The compound has been evaluated for its anticancer properties, particularly in relation to its structural analogs. Studies have shown that fluorinated compounds often exhibit enhanced potency against various cancer cell lines due to their unique electronic properties. For instance, similar fluorinated derivatives have demonstrated significant cytotoxicity against leukemia and solid tumors, suggesting that this compound could be explored further as a potential anticancer agent .
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
4-Fluoro-2-(fluorosulfonyl)benzoic acid | Lacks methyl ester group | More acidic due to carboxylic acid functionality |
4-Chlorosulfonylbenzoic acid | Contains chlorosulfonyl instead | Different reactivity due to chlorine substitution |
3,5-Bis(fluorosulfonyl)benzoic acid | Contains two fluorosulfonyl groups | Enhanced reactivity due to multiple electrophilic sites |
Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate | Contains difluoromethyl group | Distinct reactivity patterns compared to mono-fluorinated compounds |
This comparative analysis highlights the unique characteristics of this compound, particularly its combination of functionalities that contribute to its distinct biological activities.
Safety Profile and Toxicity
While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Understanding these safety concerns is critical when considering its application in pharmacological contexts.
Properties
Molecular Formula |
C8H6F2O4S |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
methyl 4-fluoro-2-fluorosulfonylbenzoate |
InChI |
InChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 |
InChI Key |
ALKCUSSQUXEVOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)F |
Origin of Product |
United States |
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